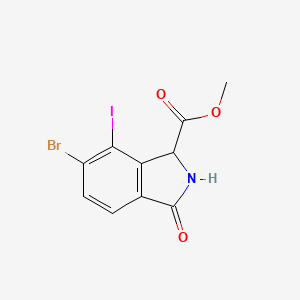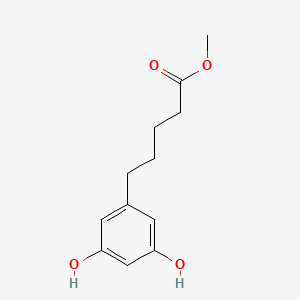
Methyl 5-(3,5-dihydroxyphenyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,5-dihydroxyphenyl)pentanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.253 g/mol. This compound is a derivative of phenylacetic acid and is characterized by the presence of hydroxyl groups on the phenyl ring, making it a phenolic compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dihydroxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. The resulting 3,5-dihydroxybenzoic acid is then esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dihydroxybenzaldehyde can be oxidized to a carboxylic acid.
Esterification: The carboxylic acid is then esterified with methanol to form the ester.
Reduction: Reduction reactions can be performed to convert the ester back to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Oxidation: 3,5-Dihydroxybenzoic acid.
Esterification: this compound.
Reduction: 3,5-Dihydroxybenzyl alcohol or 3,5-dihydroxybenzaldehyde.
Scientific Research Applications
Methyl 5-(3,5-dihydroxyphenyl)pentanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound's phenolic structure makes it useful in studying antioxidant properties and enzyme inhibition.
Industry: It is used in the production of fragrances and flavoring agents due to its phenolic nature.
Mechanism of Action
The mechanism by which Methyl 5-(3,5-dihydroxyphenyl)pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid
Flavonoids
Methyl 3,5-dihydroxyphenylacetate
3,5-Dihydroxybenzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
71186-11-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 5-(3,5-dihydroxyphenyl)pentanoate |
InChI |
InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
DJYFPGPIJHKWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



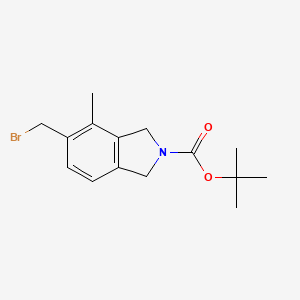
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)
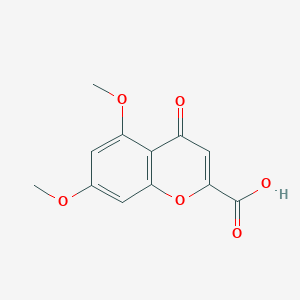
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
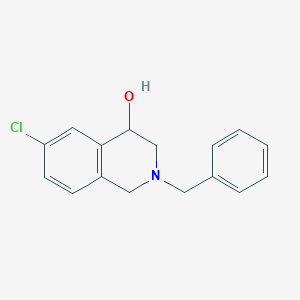

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
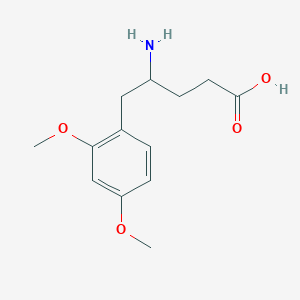
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
